![molecular formula C17H14ClNO2 B1464196 11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one CAS No. 1180843-77-9](/img/structure/B1464196.png)

11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one

Descripción general

Descripción

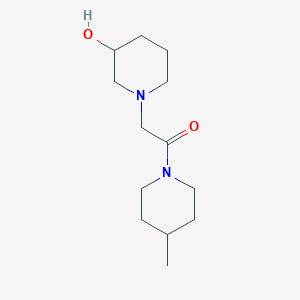

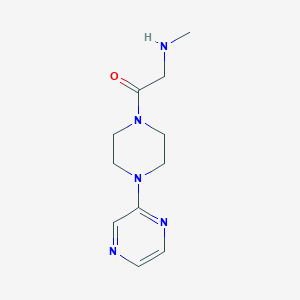

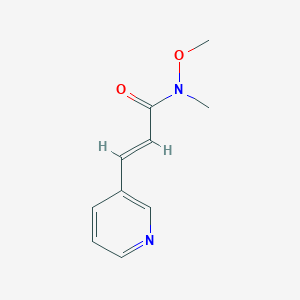

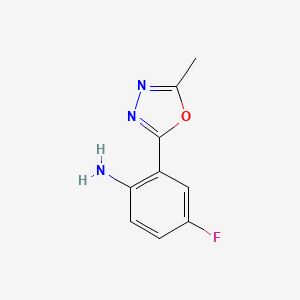

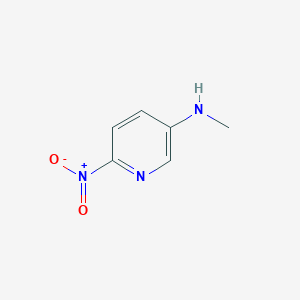

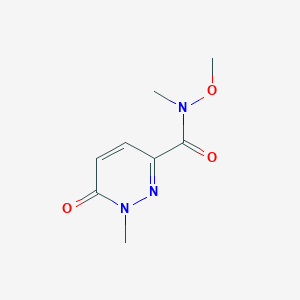

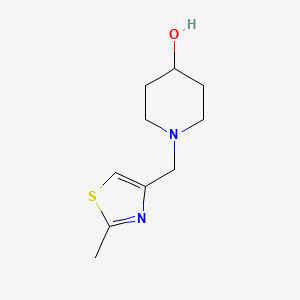

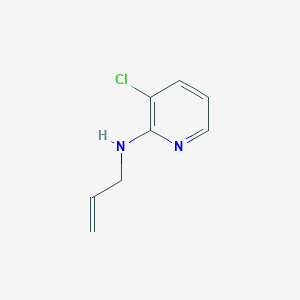

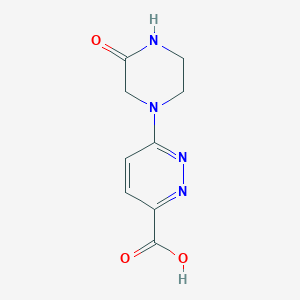

The compound “11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one” is a decomposition compound of Org 5222, a potential antipsychotic compound . It has the molecular formula C17H14ClNO2 .

Molecular Structure Analysis

The InChI code for this compound is1S/C17H14ClNO2/c1-19-9-13-11-4-2-3-5-14 (11)21-15-7-6-10 (18)8-12 (15)16 (13)17 (19)20/h2-8,13,16H,9H2,1H3 . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.75 . It’s a solid at room temperature . The compound’s InChI key isOOUVAHYYJVOIIB-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Molecular Structure and Spectroscopic Studies

- Dibenzoxepines derivatives, including the mentioned compound, have been extensively studied using Density Functional Theory (DFT) to predict their properties. These studies involve spectroscopic characterization by FT-IR and FT-Raman techniques, as well as electronic properties analysis through UV-Vis and HOMO-LUMO analyses. Such studies are crucial for understanding the functional groups and chemically active atoms in the molecule (Sevvanthi, Muthu, Raja, Aayisha, & Janani, 2020).

Synthesis of Pharmaceutical Impurities

- The compound has been used as a starting material in the synthesis of impurities of asenapine, a drug used for schizophrenia and bipolar disorder treatment. This is significant for improving the quality control in pharmaceutical manufacturing (Wang Jin-mi, 2015).

Synthesis of Novel Compounds

- Research has focused on using this compound as a synthon for creating new chemical structures. This includes the synthesis of various fused heterocycles and pyrrolo-fused dibenzazepines, which are of interest in developing new therapeutic agents (Katritzky, He, & Jiang, 2002).

Photophysical Properties

- Studies on analogs of the compound have explored their photophysical properties. Understanding these properties is essential for applications in materials science and photodynamic therapy (Petrovskii, Tomashenko, Novikov, Khlebnikov, & Stoeckli-Evans, 2017).

Biological Activity Studies

- Molecular docking studies have been performed to assess the biological activity of these compounds. This research suggests potential applications as membrane-permeable inhibitors, which could be relevant in the development of new drugs (Sevvanthi et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is suggested that it might have potential antipsychotic properties .

Mode of Action

It is suggested that due to its unique structure and biological activity, the compound can be used in the field of medicine, for the synthesis of anti-cancer drugs and other drugs .

Pharmacokinetics

It is known that the compound has a molecular weight of 29774, a density of 14±01 g/cm3, and a boiling point of 5308±500 °C at 760 mmHg .

Action Environment

It is recommended to store the compound in a sealed and dry environment, under -20°c .

Análisis Bioquímico

Biochemical Properties

11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of CYP1A2, CYP2C19, and CYP2D6 enzymes . These interactions suggest that the compound can modulate the metabolism of various substrates, potentially affecting drug metabolism and efficacy.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can permeate the blood-brain barrier, indicating its potential impact on neuronal cells . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. For example, its inhibition of CYP enzymes affects the metabolic pathways of drugs and endogenous compounds . This binding interaction can lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions, but it can degrade over extended periods . Long-term studies have shown that it can have lasting effects on cellular functions, including sustained inhibition of enzyme activity and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, CYP2C19, and CYP2D6, affecting the metabolism of various compounds . These interactions can alter metabolic flux and metabolite levels, impacting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be a substrate for P-glycoprotein, which affects its distribution across cellular membranes . This interaction can influence its localization and accumulation within specific tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action .

Propiedades

IUPAC Name |

17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c1-19-9-13-11-4-2-3-5-14(11)21-15-7-6-10(18)8-12(15)16(13)17(19)20/h2-8,13,16H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUVAHYYJVOIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1=O)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of asenapine?

A: Asenapine exhibits antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors. [, ] This dual action is believed to contribute to its antipsychotic effects. [, ]

Q2: What are the structural characteristics of asenapine?

A: Asenapine (trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole) has a molecular weight of 299.78 g/mol. [] While the provided research does not list specific spectroscopic data for asenapine itself, it does mention analysis by UV, IR, NMR, and mass spectrometry. []

Q3: Are there different crystalline forms of asenapine maleate?

A: Yes, research indicates the existence of both orthorhombic [] and monoclinic [] crystalline forms of asenapine maleate.

Q4: What analytical methods are used to quantify asenapine?

A: Gas chromatography (GC) and thin layer chromatography (TLC) have been used to assess the stability of asenapine. [] Additionally, UV spectrophotometry has been explored as a method for quantifying asenapine maleate in both bulk and tablet formulations. []

Q5: Have any impurities been identified during the synthesis of asenapine?

A: Yes, several impurities have been identified and synthesized. [, ] These include cis-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz [2,3:6,7] oxepino [4,5-c] pyrrol-1-one and other derivatives. [, ] The synthesis of these impurities aids in quality control during asenapine production. [, ]

Q6: What is the significance of the trans configuration in asenapine?

A: While the research provided doesn't explicitly delve into the structure-activity relationship of the trans configuration, it is a key structural feature of asenapine. [, , , , , , , ] Further research is needed to understand its impact on the compound's activity.

Q7: What are the potential benefits of developing sublingual or buccal formulations of asenapine?

A: Research suggests the potential for developing sublingual or buccal formulations of asenapine for treating mental disorders, particularly psychosis and schizophrenia. [] These alternative delivery routes could offer advantages in terms of absorption and onset of action compared to traditional oral formulations.

Q8: What preclinical studies have been conducted on asenapine?

A: Asenapine has been studied in various animal models, demonstrating its effects on dopaminergic and serotonergic systems. [, , ] For instance, it inhibited apomorphine-induced climbing behavior and reduced locomotor activity in mice, suggesting its antipsychotic potential. [, ]

Q9: What are the intermediates involved in the synthesis of asenapine?

A: Key intermediates in the synthesis of asenapine include 5-nitro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole and 5-amino-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole. [] New amino acid derivatives have also been explored as potential intermediates in the synthesis process. []

Q10: What is the significance of researching and synthesizing asenapine impurities?

A: Synthesizing and characterizing asenapine impurities are crucial for developing robust analytical methods and ensuring the quality control of asenapine drug substance and drug product. [, ] Understanding the presence and levels of impurities is essential for regulatory compliance and patient safety.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1464118.png)

![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B1464122.png)

![N-[(2-methylphenyl)methyl]pyrazin-2-amine](/img/structure/B1464131.png)